- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl ChloridesChemCatChem, 2020, 12(16), 4034-4037,
Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)

95705-40-1 structure
Produktname:Phosphine, tris(4-ethenylphenyl)-
Phosphine, tris(4-ethenylphenyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phosphine, tris(4-ethenylphenyl)-
- Phosphine, tris(4-?ethenylphenyl)?-
- Tris(4-vinylphenyl)phosphine
- Tris(4-vinylphenyl)phosphane
- Phosphine, tris(p-vinylphenyl)- (7CI)
- Tris(4-ethenylphenyl)phosphine (ACI)
- Tris(4-vinphenyl)phosphane
- SCHEMBL4105987
- MFCD32632562
- YSZC584
- AC8806
- tris(4-ethenylphenyl)phosphane
- 95705-40-1
- CS-0182965
- AKOS040769010
- SY262706
-
- MDL: MFCD32632562
- Inchi: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
- InChI-Schlüssel: DJLBVUYUIACDIU-UHFFFAOYSA-N
- Lächelt: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 340.138087668g/mol
- Monoisotopenmasse: 340.138087668g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 6
- Komplexität: 362
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topologische Polaroberfläche: 0Ų
Phosphine, tris(4-ethenylphenyl)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 100mg |
¥831.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 250mg |
¥1186.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 5g |
¥16200.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 1g |
¥3274.00 | 2024-04-23 | |
Ambeed | A1494245-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
$390.0 | 2025-02-21 | |
AstaTech | AC8806-0.25/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 0.25g |
$385 | 2023-09-19 | |
Ambeed | A1494245-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
$105.0 | 2025-02-21 | |
1PlusChem | 1P024XNI-1g |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 98% | 1g |
$332.00 | 2024-04-19 | |
AstaTech | AC8806-1/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 1g |
$770 | 2023-09-19 | |
Ambeed | A1494245-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 250mg |
$176.0 | 2025-02-21 |
Phosphine, tris(4-ethenylphenyl)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride
Referenz
- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydesChemical Communications (Cambridge, 2019, 55(91), 13721-13724,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, 40 °C
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
Referenz
- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materialsEuropean Polymer Journal, 2020, 141,,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pairNature Communications, 2019, 10(1), 1-8,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
Referenz
- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPsCatalysis Science & Technology, 2018, 8(5), 1454-1467,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride
Referenz
- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of OlefinsOrganic Letters, 2019, 21(7), 2147-2150,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
Referenz
- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with MethanolIndustrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, rt; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymersJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
Referenz
- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenesChemical Communications (Cambridge, 2022, 58(58), 8093-8096,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous FrameworksChemCatChem, 2020, 12(12), 3285-3289,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen ReactionAdvanced Synthesis & Catalysis, 2019, 361(24), 5695-5703,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
- Porous organic polymers as heterogeneous ligands for highly selective hydroacylationOrganic Chemistry Frontiers, 2019, 6(16), 2964-2967,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 - 2 h, rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic PolymerOrganic Letters, 2018, 20(16), 5023-5026,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic FlowIndustrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers compositeApplied Catalysis, 2019, 587,,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactionsNew Journal of Chemistry, 2023, 47(15), 7410-7415,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Magnesium , Phosphorus trichloride Solvents: Diethyl ether ; 2.5 h, rt
Referenz
- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefinsChemical Communications (Cambridge, 2021, 57(4), 472-475,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
Referenz
- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligandRSC Advances, 2020, 10(49), 29263-29267,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of AlkynesChemistry - An Asian Journal, 2019, 14(1), 149-154,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Ammonium chloride
1.2 Reagents: Ammonium chloride
Referenz
- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditionsPolymers (Basel, 2022, 14(13),,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Phosphorus trichloride , Ammonium chloride Solvents: Water
Referenz
- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditionsApplied Catalysis, 2021, 293,,
Herstellungsverfahren 23
Reaktionsbedingungen
Referenz
- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformationChemical Communications (Cambridge, 2019, 55(62), 9180-9183,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalystApplied Organometallic Chemistry, 2019, 33(2),,
Phosphine, tris(4-ethenylphenyl)- Raw materials
Phosphine, tris(4-ethenylphenyl)- Preparation Products
Phosphine, tris(4-ethenylphenyl)- Verwandte Literatur
-
Yizhu Lei,Zaifei Chen,Guosong Lan,Renshu Wang,Xiao-Yu Zhou New J. Chem. 2020 44 3681
-
Zuyu Liang,Jianbin Chen,Xin Chen,Kai Zhang,Jinhe Lv,Haowen Zhao,Guoying Zhang,Congxia Xie,Lingbo Zong,Xiaofei Jia Chem. Commun. 2019 55 13721
-
Pramod Kumar,Animesh Das,Biplab Maji Org. Biomol. Chem. 2021 19 4174
-
Rao Tao,Xiangran Ma,Xinlei Wei,Yinghua Jin,Li Qiu,Wei Zhang J. Mater. Chem. A 2020 8 17360
-
Ting Zhou,Xingye Huang,Ning Ding,Zheng Lin,Ying Yao,Jia Guo Chem. Soc. Rev. 2022 51 237
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):158.0/351.0